molecular formula C14H15ClN4O3S2 B13864340 N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide

N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide

Cat. No.: B13864340
M. Wt: 386.9 g/mol
InChI Key: RQGYAKXEFRYUSZ-UHFFFAOYSA-N
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Description

“N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide” is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Oxadiazine Ring Formation: The oxadiazine ring can be formed by reacting appropriate hydrazine derivatives with carbonyl compounds under controlled conditions.

    Coupling Reactions: The thiazole and oxadiazine intermediates can be coupled using various coupling agents to form the desired compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique functional groups may impart desirable properties to materials.

Mechanism of Action

The mechanism by which “N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide” exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide
  • N-(3-(2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide

Uniqueness

The uniqueness of “N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide” lies in its combination of functional groups, which may impart unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or bioactivity.

Properties

Molecular Formula

C14H15ClN4O3S2

Molecular Weight

386.9 g/mol

IUPAC Name

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]benzenesulfonamide

InChI

InChI=1S/C14H15ClN4O3S2/c1-18-9-22-10-19(8-11-7-16-13(15)23-11)14(18)17-24(20,21)12-5-3-2-4-6-12/h2-7H,8-10H2,1H3

InChI Key

RQGYAKXEFRYUSZ-UHFFFAOYSA-N

Canonical SMILES

CN1COCN(C1=NS(=O)(=O)C2=CC=CC=C2)CC3=CN=C(S3)Cl

Origin of Product

United States

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